molecular formula C5H9F2NO B8190011 (R)-5,5-Difluoro-piperidin-3-ol

(R)-5,5-Difluoro-piperidin-3-ol

Cat. No.: B8190011
M. Wt: 137.13 g/mol
InChI Key: FWHFKCAGILQEMU-SCSAIBSYSA-N
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Description

®-5,5-Difluoro-piperidin-3-ol is a chiral compound that features a piperidine ring substituted with two fluorine atoms at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,5-Difluoro-piperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the electrophilic fluorination of a piperidine derivative using a fluorinating agent such as Selectfluor. The reaction conditions often include the use of an organic solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-5,5-Difluoro-piperidin-3-ol may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-5,5-Difluoro-piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of 5,5-difluoro-3-piperidone.

    Reduction: Formation of 5,5-difluoropiperidine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-5,5-Difluoro-piperidin-3-ol serves as a building block for the synthesis of more complex molecules

Biology

The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its fluorinated structure can help in understanding the role of fluorine in biological systems.

Medicine

®-5,5-Difluoro-piperidin-3-ol is investigated for its potential as a pharmaceutical intermediate. Fluorine atoms in drug molecules can enhance metabolic stability and bioavailability, making this compound valuable in drug design and development.

Industry

In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its fluorinated nature can impart desirable properties such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of ®-5,5-Difluoro-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The hydroxyl group at the 3-position can participate in hydrogen bonding, further affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-piperidin-3-ol: Lacks one fluorine atom compared to ®-5,5-Difluoro-piperidin-3-ol.

    5,5-Difluoro-piperidine: Lacks the hydroxyl group at the 3-position.

    3-Hydroxy-piperidine: Lacks fluorine atoms.

Uniqueness

®-5,5-Difluoro-piperidin-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group on the piperidine ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R)-5,5-difluoropiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(9)2-8-3-5/h4,8-9H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHFKCAGILQEMU-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNCC1(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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